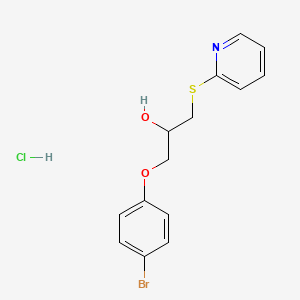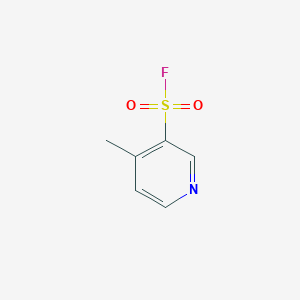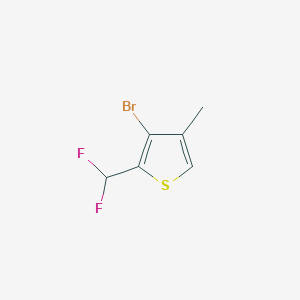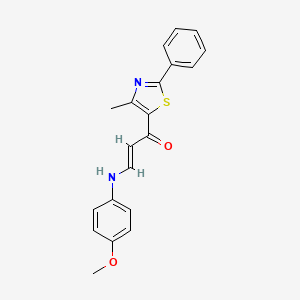
N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34FN5O2 and its molecular weight is 467.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Synthesis and Pharmacological Properties
Research into fluoroquinolone compounds, such as temafloxacin hydrochloride, shows significant attention to their synthesis, antibacterial activities, and pharmacological properties. These studies often focus on the antibacterial efficacy of different enantiomers and their pharmacological profiles, highlighting the potential for discovering broad-spectrum antimicrobial agents (Chu et al., 1991).
Anticancer Applications
Novel Compounds as Anticancer Agents
The design and synthesis of novel compounds, such as α-aminophosphonate derivatives with 2-oxoquinoline structures, have been explored for their antitumor activities. These compounds are tested against various cancer cell lines to identify potential anticancer agents. The mechanisms of action, including cell cycle arrest and apoptosis induction, are key focuses of this research area (Fang et al., 2016).
Neurokinin-1 Receptor Antagonists
Pharmacological Profiling for Depression and Emesis
The development of neurokinin-1 (NK1) receptor antagonists, characterized by their solubility and efficacy in preclinical tests for conditions like depression and emesis, showcases the importance of understanding receptor interactions. These studies emphasize the compound's ability to cross the blood-brain barrier and its potential therapeutic applications (Harrison et al., 2001).
Role in Sleep Regulation
Selective Orexin Receptor Antagonism
Research into selective orexin receptor antagonists highlights their role in attenuating stress-induced hyperarousal without inducing sedation. This area of study is crucial for developing treatments for psychiatric disorders associated with stress or hyperarousal states. Understanding the differential impact of orexin receptor subtypes on sleep-wake modulation offers insights into novel therapeutic strategies (Bonaventure et al., 2015).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN5O2/c1-18-6-8-21(16-22(18)27)29-26(34)25(33)28-17-24(32-13-11-30(2)12-14-32)20-7-9-23-19(15-20)5-4-10-31(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFJAKPPOCPFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B2863285.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)


![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)


![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)